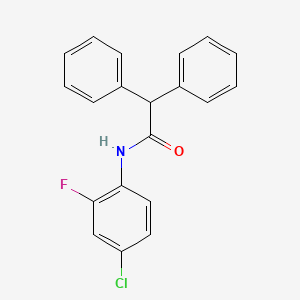![molecular formula C15H21N3OS B5741118 N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5741118.png)
N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is also known as PTU-Bn, and it is a thiourea derivative that has been synthesized and tested for its biological activity. In
Wirkmechanismus
PTU-Bn exerts its biological activity by inhibiting the activity of thioredoxin reductase (TrxR). TrxR is an essential enzyme that plays a crucial role in redox regulation and cellular defense against oxidative stress. By inhibiting TrxR, PTU-Bn disrupts the redox balance in cells, leading to oxidative stress and apoptosis.
Biochemical and Physiological Effects:
PTU-Bn has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression. In the brain, PTU-Bn protects neurons from oxidative stress by reducing reactive oxygen species (ROS) production and increasing antioxidant enzyme activity. It also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
PTU-Bn has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in vitro and in vivo. However, PTU-Bn has some limitations for lab experiments. Its mechanism of action is not fully understood, and its specificity for TrxR inhibition is not well characterized. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Zukünftige Richtungen
There are several future directions for research on PTU-Bn. One area of interest is the development of PTU-Bn analogs with improved potency and specificity for TrxR inhibition. Another area of research is the investigation of PTU-Bn's potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of novel drug delivery systems for PTU-Bn could improve its bioavailability and therapeutic efficacy.
Synthesemethoden
The synthesis of PTU-Bn involves the reaction of benzyl isothiocyanate with N-(2-oxo-1-pyrrolidinyl)propylamine. This reaction produces a thiourea derivative that is purified by column chromatography. The yield of this synthesis method is around 70%, and the purity of the final product is confirmed by NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PTU-Bn has been studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. PTU-Bn has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-14-8-4-10-18(14)11-5-9-16-15(20)17-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVOISMUMLDWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[3-(2-oxopyrrolidin-1-yl)propyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


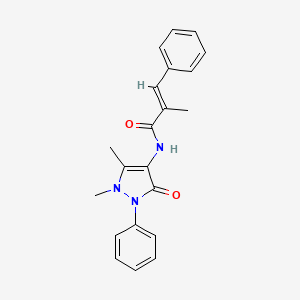
![methyl 4-{[(2-bromo-4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5741051.png)

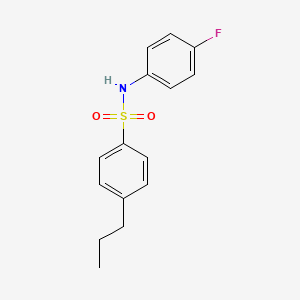
![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
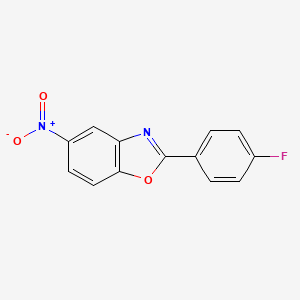
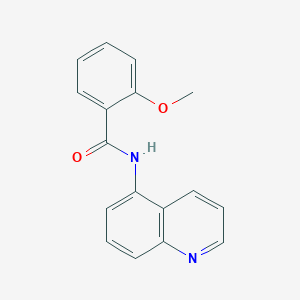

![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)
